molecular formula C8H5Cl2N3O2 B258470 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione

4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione

Cat. No. B258470
M. Wt: 246.05 g/mol
InChI Key: DLIVTZHAYCDQNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione, also known as DCPTD, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been extensively investigated.

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione in lab experiments is its high purity and reliability. The synthesis method of 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione has been optimized to produce high yields of pure 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione, making it a reliable and cost-effective compound for use in research. However, one of the limitations of using 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are many potential future directions for research on 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione. One area of interest is the development of 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione-based therapies for the treatment of neurodegenerative diseases. Another area of interest is the investigation of the potential anti-cancer effects of 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, further research is needed to fully understand the mechanism of action of 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione and its potential applications in other areas of scientific research.
Conclusion
In conclusion, 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method has been optimized to produce high yields of pure 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione, making it a reliable and cost-effective compound for use in research. 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione has been found to have a range of biochemical and physiological effects, and its mechanism of action has been extensively investigated. There are many potential future directions for research on 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione, making it an exciting area of study for scientists in various fields.

Synthesis Methods

The synthesis of 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione involves the reaction of 2,3-dichlorophenylhydrazine with maleic anhydride in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to produce 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione. This synthesis method has been optimized to produce high yields of pure 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione, making it a reliable and cost-effective method for producing this compound.

Scientific Research Applications

4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione has been widely studied for its potential applications in scientific research. It has been found to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects. 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione

Molecular Formula

C8H5Cl2N3O2

Molecular Weight

246.05 g/mol

IUPAC Name

4-(2,3-dichlorophenyl)-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C8H5Cl2N3O2/c9-4-2-1-3-5(6(4)10)13-7(14)11-12-8(13)15/h1-3H,(H,11,14)(H,12,15)

InChI Key

DLIVTZHAYCDQNM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)NNC2=O

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)NNC2=O

Origin of Product

United States

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